2-Hydroxy-4-(pentanoylamino)benzoic acid
Description
2-Hydroxy-4-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the ortho (2nd) position and a pentanoylamino (-NHCOC₄H₉) substituent at the para (4th) position (Figure 1). This unique substitution pattern distinguishes it from simpler benzoic acid derivatives like salicylic acid (2-hydroxybenzoic acid) or 4-hydroxybenzoic acid (pHBA). The pentanoylamino group introduces both steric bulk and hydrophobic character, influencing solubility, acidity, and biological interactions .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-hydroxy-4-(pentanoylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-11(15)13-8-5-6-9(12(16)17)10(14)7-8/h5-7,14H,2-4H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
CTEGJZWAHPNQJC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
4-Hydroxybenzoic acid (pHBA) (CAS 99-96-7): Hydroxyl group at the para position .
2-Hydroxybenzoic acid (salicylic acid) : Hydroxyl at the ortho position.
4-Aminobenzoic acid (pABA): Amino group at the para position .
2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): Methylthio substituent at position 4 .
Azo-linked derivatives : 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated values based on analogous compounds; †Predicted based on benzothiazolylazo derivatives ; ‡Butanoic acid derivative.
Key Observations:
- Acidity: The carboxylic acid pKa of 2-Hydroxy-4-(pentanoylamino)benzoic acid (~3.5–4.0) is lower than pHBA (4.5) due to electron-withdrawing effects of the pentanoylamino group. The phenolic pKa (~8.5–9.5) aligns with benzothiazolylazo derivatives .
- Biosensor Recognition: Substituted benzoic acids with para > ortho > meta substituents show stronger biosensor responses (e.g., pABA > pHBA in yeast-based assays) . The pentanoylamino group’s steric bulk may reduce binding affinity compared to smaller substituents.
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